

Advanced Protocol: Quantification of Bongkreikic Acid using UHPLC-MS/MS

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Compound of Interest

Compound Name: Bongkreikic Acid (ammonium salt)

Cat. No.: B10764823

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Executive Summary

Bongkreikic acid (BA) is a thermally stable, lipophilic respiratory toxin produced by the bacterium *Burkholderia gladioli* pathovar *cocovenenans*.^{[1][2][3]} It is responsible for high-mortality outbreaks linked to fermented corn and coconut products (e.g., Tempe bongkreik, Suantangzi) and rehydrated fungi (*Tremella fuciformis*).

This Application Note details a validated workflow for the quantification of BA using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Unlike generic protocols, this guide emphasizes the mitigation of matrix effects in complex fermented substrates and the chromatographic resolution of BA from its isomers (e.g., isobongkreikic acid), ensuring zero false negatives in critical safety assessments.

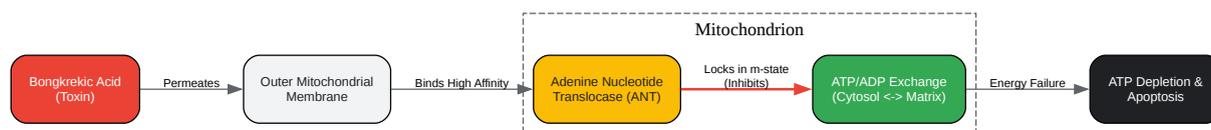
Part 1: Mechanism of Toxicity & Analytical Relevance

To understand the analytical urgency, one must understand the biological target. BA is a tricarboxylic acid that acts as a specific ligand for the mitochondrial Adenine Nucleotide Translocase (ANT).

Mechanistic Pathway

BA crosses the outer mitochondrial membrane and binds to the ANT on the inner membrane, locking it in the "m-state" (matrix-facing). This prevents the export of ATP to the cytosol and the

import of ADP, effectively halting cellular respiration and leading to rapid apoptosis in high-energy-demand organs (brain, liver, kidneys).



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Figure 1: Mechanism of Action. BA inhibits the ANT transporter, causing fatal cellular energy depletion.

Part 2: Method Development Strategy

Ionization Mode Selection

BA contains three carboxylic acid groups (

), making it highly acidic.[4] Therefore, Negative Electrospray Ionization (ESI-) is the obligatory mode. Positive mode yields negligible sensitivity.

- Target Precursor:

at m/z 485.2.

Chromatographic Separation

BA has structural isomers (e.g., isobongkreikic acid) that may co-occur.[5] A standard C18 column is sufficient, but acidic mobile phases are critical to suppress the ionization of the carboxylic groups during separation, improving peak shape and retention on the hydrophobic stationary phase.

- Column Choice: High-strength silica C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH C18), 1.8 μm particle size for UHPLC resolution.

Internal Standard Strategy

Ideally,

-labeled Bongkreikic Acid is the gold standard.[6] However, due to commercial scarcity, Hexadecanoic acid-d31 or similar long-chain fatty acid isotopes can serve as surrogates if matched for retention time. For strict regulatory compliance (e.g., GB 5009.189), external calibration with matrix-matched standards is often accepted.

Part 3: Experimental Protocol

A. Reagents and Standards

- Standard: Bongkreikic Acid (>98% purity). Store at -20°C.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide ().
- Water: Milli-Q (18.2 MΩ·cm).

B. Sample Preparation (Solid Matrix: Noodles/Flour)

Rationale: Fermented starch matrices are dense. An alkaline extraction helps solubilize the acidic BA, followed by acidification for SPE cleanup.

- Homogenization: Weigh 5.0 g of sample into a 50 mL centrifuge tube.
- Extraction: Add 20 mL of 80% Methanol / 20% Water (containing 1%).
 - Note: Ammonia ensures BA is fully deprotonated and soluble.
- Agitation: Vortex for 2 min, then ultrasonicate for 20 min at room temperature.
- Centrifugation: Centrifuge at 8,000 rpm for 10 min at 4°C. Collect supernatant.
- Cleanup (Optional but Recommended):

- Adjust pH of supernatant to < 4.0 using Formic Acid.
- Load onto a MAX (Mixed-mode Anion eXchange) SPE cartridge.
- Wash with 5% Ammonia (remove neutrals) -> Wash with Methanol (remove interferences).
- Elute with 2% Formic Acid in Methanol.
- Reconstitution: Evaporate eluate under Nitrogen to dryness. Reconstitute in 1 mL of Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.

C. UHPLC Conditions

Parameter	Setting
System	Agilent 1290 Infinity II / Waters ACQUITY UPLC
Column	C18 (2.1 x 100 mm, 1.7 or 1.8 µm)
Temp	40°C
Flow Rate	0.3 mL/min
Injection	5 µL
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (or Methanol) + 0.1% Formic Acid

Gradient Profile:

- 0.0 min: 20% B[7][8][9]
- 1.0 min: 20% B[6][8][9]
- 5.0 min: 95% B
- 7.0 min: 95% B
- 7.1 min: 20% B
- 9.0 min: Stop (Re-equilibration)

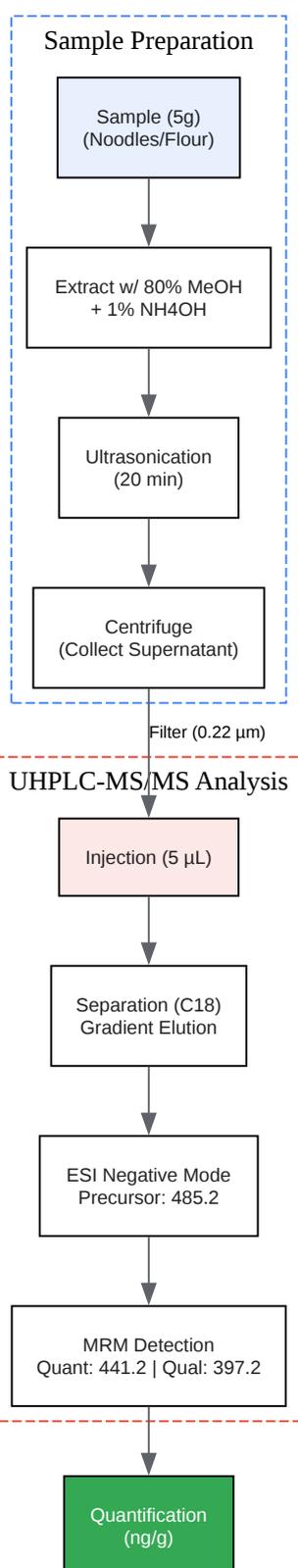
D. MS/MS Parameters (ESI Negative)

Compound	Precursor ()	Product ()	Dwell (ms)	CE (V)	Role
Bongkreikic Acid	485.2	441.2	50	-22	Quantifier
485.2	397.2	50	-35	Qualifier 1	
485.2	353.1	50	-40	Qualifier 2	

Note: The transition 485.2 -> 441.2 corresponds to the loss of one

group

Part 4: Analytical Workflow Visualization



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Figure 2: End-to-end analytical workflow for fermented food matrices.

Part 5: Validation & Troubleshooting

Performance Metrics (Expected)

- Linearity:
over range 0.5 – 100 ng/mL.
- LOD (Limit of Detection): ~0.5 µg/kg (matrix dependent).
- LOQ (Limit of Quantification): ~1.5 µg/kg.
- Recovery: 80% – 110% in spiked corn flour matrix.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Sensitivity	Incorrect pH in mobile phase.	Ensure Mobile Phase is acidified (0.1% FA) to keep BA protonated on column, but ionization requires deprotonation in source. ESI(-) is robust, but ensure source temp is >400°C.
Peak Tailing	Secondary interactions.	Increase buffer strength (add 5mM Ammonium Formate) or replace column.
Carryover	BA is lipophilic.	Add a needle wash step with 90% Isopropanol / 10% Acetone.
Matrix Suppression	Fermented matrix interference.	Switch from "Dilute & Shoot" to MAX SPE cleanup. Use matrix-matched calibration curves.

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